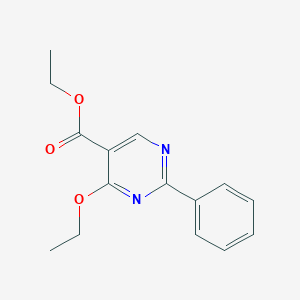

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C15H16N2O3 It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the condensation of ethyl acetoacetate with benzaldehyde in

Biologische Aktivität

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate is a synthetic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article outlines its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C15H17N2O3 with a molecular weight of approximately 272.30 g/mol. The compound features a pyrimidine core, which is a six-membered heterocyclic ring containing nitrogen atoms. This structural framework is significant as it influences the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Bacillus subtilis | Moderate |

| Staphylococcus aureus | High |

| Escherichia coli | Low |

The mechanism of action appears to involve inhibition of specific enzymes crucial for microbial growth, thereby demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines, including:

These results suggest that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

-

Case Study on Anticancer Efficacy :

A study investigated the effects of this compound on human lung cancer cells (A549). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, leading to increased apoptosis markers compared to untreated controls . -

Evaluation of Antimicrobial Properties :

Another study assessed the compound's antimicrobial efficacy against Staphylococcus aureus. The results indicated a high activity level, suggesting its potential use in developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate has shown promising antimicrobial properties. Research indicates that it exhibits significant activity against various pathogens, particularly Gram-positive bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which leads to bacterial cell death.

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. It appears to inhibit endoplasmic reticulum stress and apoptosis in neuronal cells, which are critical processes in neurodegenerative diseases. By modulating the NF-kB inflammatory pathway, it reduces the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha, thus offering potential therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the synthesis of more complex heterocyclic compounds that are important in drug discovery. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, allowing for the creation of derivatives with enhanced biological activities.

Table 1: Chemical Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols, amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nitro, halogen, sulfonyl derivatives | Sulfuric acid, iron |

Materials Science

The compound is being explored for its potential applications in materials science. Its unique properties make it suitable for the development of organic semiconductors and advanced materials. Research is ongoing to evaluate its performance in electronic devices and sensors.

Neuroprotection in Animal Models

In various studies involving animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects. For instance, a study showed that administration of the compound reduced markers of oxidative stress and inflammation in the brains of treated animals compared to controls.

Antibacterial Activity

A pharmacological evaluation revealed that derivatives of this compound exhibited enhanced antibacterial activity when modifications were made at specific positions on the pyrimidine ring. This structure-activity relationship is crucial for guiding future drug design efforts.

Eigenschaften

IUPAC Name |

ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-3-19-14-12(15(18)20-4-2)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJXPLJLCFRKSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)OCC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554092 |

Source

|

| Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122773-99-3 |

Source

|

| Record name | Ethyl 4-ethoxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.